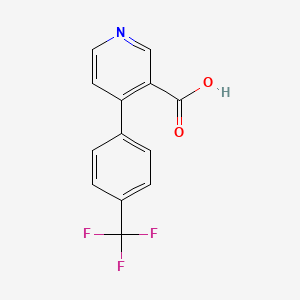

4-(2-Fluoro-4-methylphenyl)phenol

説明

“4-(2-Fluoro-4-methylphenyl)phenol” is also known as “2-Fluoro-4-methylphenol”. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is insoluble in water .

Molecular Structure Analysis

The molecular formula of “4-(2-Fluoro-4-methylphenyl)phenol” is C7H7FO . The average mass is 126.128 Da and the monoisotopic mass is 126.048096 Da .Chemical Reactions Analysis

Phenols, including “4-(2-Fluoro-4-methylphenyl)phenol”, are highly reactive towards electrophilic aromatic substitution. They are often so activating that electrophilic addition is difficult to limit to a single addition .科学的研究の応用

Labelled Organophosphorus Pesticides Synthesis

Yoshitake, Kanamaru, Shono, and Nakatsuka (1979) described the synthesis of carbon-14 labelled o-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate, a fungicide, using 4-methyl-14C-Phenol. This study illustrates the utilization of phenolic compounds in the synthesis of labelled pesticides for metabolic studies (Yoshitake et al., 1979).

Antimycobacterial Activity of Phenol Derivatives

Ali and Yar (2007) explored the synthesis of novel phenol derivatives, including 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, which demonstrated significant antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

Fluorescent Chemosensors Development

Roy (2021) discussed the use of 4-Methyl-2,6-diformylphenol (DFP) derivatives as a platform for developing chemosensors to detect various metal ions, anions, and neutral molecules, highlighting the significance of phenolic compounds in sensor technology (Roy, 2021).

Organic Light-Emitting Diodes (OLEDs)

Jin et al. (2014) developed heteroleptic iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, demonstrating their application in creating efficient OLEDs with low efficiency roll-off (Jin et al., 2014).

Corrosion Inhibition

Shanbhag et al. (2007) investigated the inhibition effect of phenol derivatives, including 4-[(E)-(4-fluorophenylimino)methyl]phenol, on the corrosion of mild steel in hydrochloric acid. This study highlights the application of phenolic compounds in corrosion protection (Shanbhag et al., 2007).

作用機序

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

特性

IUPAC Name |

4-(2-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULHEZKCRLDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683440 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-methylphenyl)phenol | |

CAS RN |

1261911-45-8 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。